molecular formula C23H28ClNO4S B14148401 Tert-butyl 4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidine-1-carboxylate CAS No. 331765-59-4

Tert-butyl 4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidine-1-carboxylate

Cat. No.: B14148401
CAS No.: 331765-59-4
M. Wt: 450.0 g/mol
InChI Key: WUFKOKMZYNVYTJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidine-1-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring, a sulfonyl group, and a tert-butyl ester, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Tert-butyl Ester: This is usually done through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The piperidine ring may interact with biological receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

331765-59-4

Molecular Formula

C23H28ClNO4S

Molecular Weight

450.0 g/mol

IUPAC Name

tert-butyl 4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C23H28ClNO4S/c1-23(2,3)29-22(26)25-13-11-18(12-14-25)15-17-7-9-20(10-8-17)30(27,28)21-6-4-5-19(24)16-21/h4-10,16,18H,11-15H2,1-3H3

InChI Key

WUFKOKMZYNVYTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)S(=O)(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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